molecular formula C13H28O7 B1676791 2,5,8,11,14,17-Hexaoxanonadecan-19-ol CAS No. 23601-40-3

2,5,8,11,14,17-Hexaoxanonadecan-19-ol

Cat. No. B1676791
CAS RN: 23601-40-3
M. Wt: 296.36 g/mol
InChI Key: FHHGCKHKTAJLOM-UHFFFAOYSA-N
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Description

“2,5,8,11,14,17-Hexaoxanonadecan-19-ol” is also known as Hexaethylene glycol monomethyl ether . It is a hydroxypolyether and is functionally related to a hexaethylene glycol . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .


Synthesis Analysis

The synthesis of “2,5,8,11,14,17-Hexaoxanonadecan-19-ol” can be achieved from HEXAETHYLENE GLYCOL MONOMETHYL ETHER and Methanesulfonyl chloride .


Molecular Structure Analysis

The molecular formula of “2,5,8,11,14,17-Hexaoxanonadecan-19-ol” is C13H28O7 . The InChI code is 1S/C13H28O7/c1-15-4-5-17-8-9-19-12-13-20-11-10-18-7-6-16-3-2-14/h14H,2-13H2,1H3 and the InChIKey is FHHGCKHKTAJLOM-UHFFFAOYSA-N .


Chemical Reactions Analysis

The mesyl group in “2,5,8,11,14,17-Hexaoxanonadecan-19-ol, methanesulfonate” is a good leaving group for nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The molecular weight of “2,5,8,11,14,17-Hexaoxanonadecan-19-ol” is 296.36 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . The compound has 17 rotatable bonds .

Scientific Research Applications

Antialgal Activity

"2,5,8,11,14,17-Hexaoxanonadecan-19-ol" has been studied for its potential antialgal properties. For instance, furano-ent-labdanes, including derivatives of this compound, isolated from the aquatic plant Potamogeton natans, exhibited in vitro phytotoxicity against Raphidocelis subcapitata, a microalga used in aquatic tests (DellaGreca et al., 2001).

Synthesis of Polyacene Derivatives

The compound has been involved in the synthesis of polyacene derivatives. The syntheses of undecacene derivatives, including this compound, are documented, contributing to the development of new polyacene structures (Ashton, Mathias, & Stoddart, 1993).

Neuroprotective Properties

This compound has been identified in studies exploring neuroprotective diterpenes. For example, compounds isolated from the fruiting body of Antrodia camphorata demonstrated neuroprotective activity, which includes derivatives of 2,5,8,11,14,17-hexaoxanonadecan-19-ol (Chen et al., 2006).

Inhibitory Effects on Cholinesterase and BACE1

Research has shown that derivatives of this compound have inhibitory effects on cholinesterase and BACE1, enzymes relevant in Alzheimer's disease research. Diterpenes isolated from Aralia cordata exhibit such properties, highlighting the potential biomedical applications of these compounds (Jung et al., 2009).

Applications in Oligonucleotide Synthesis

It's also used in oligonucleotide synthesis. A study on the synthesis of oligo(2'-deoxynucleotides) involving this compound provides insights into the chemical manipulation of nucleic acids, relevant for genetic research and therapy (Seela, Wörner, & Rosemeyer, 1994).

Pheromone Synthesis

This compound is significant in pheromone synthesis, particularly in studies related to Drosophila melanogaster. Research on the synthesis and bioassay of pheromones provides valuable insights into insect behavior and control (Shikichi et al., 2012).

Cytotoxic Properties

Investigations into its cytotoxic properties are also noteworthy. Triterpenes derived from the aerial roots of Ficus microcarpa, which include derivatives of this compound, have shown cytotoxic efficacy against various human cancer cell lines, suggesting potential therapeutic applications (Chiang et al., 2005)

Safety And Hazards

When handling “2,5,8,11,14,17-Hexaoxanonadecan-19-ol”, it is advised to wear suitable protective equipment, prevent generation of vapour or mist, and wash hands and face thoroughly after handling . It is also recommended to use a ventilation, local exhaust if vapour or aerosol will be generated .

properties

IUPAC Name

2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28O7/c1-15-4-5-17-8-9-19-12-13-20-11-10-18-7-6-16-3-2-14/h14H,2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHGCKHKTAJLOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066914
Record name 2,5,8,11,14,17-Hexaoxanonadecan-19-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9066914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5,8,11,14,17-Hexaoxanonadecan-19-ol

CAS RN

23601-40-3
Record name 3,6,9,12,15,18-Hexaoxanonadecan-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23601-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PEG-6 Methyl ether
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023601403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6,9,12,15,18-Hexaoxanonadecan-1-ol
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,5,8,11,14,17-Hexaoxanonadecan-19-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9066914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5,8,11,14,17-hexaoxanonadecan-19-ol
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.599
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The following description refers to the scheme illustrated in FIG. 10. Non-polydispersed activated hexaethylene glycol monomethyl ether was prepared analogously to that of non-polydispersed triethylene glycol in Example 39 above. A 20% phosgene in toluene solution (35 mL, 6.66 g, 67.4 mmol phosgene) was chilled under a N2 atmosphere in an ice/salt water bath. Non-polydispersed hexaethylene glycol 50 (1.85 mL, 2.0 g, 6.74 mmol) was dissolved in 5 mL anhydrous EtOAc and added to the phosgene solution via syringe. The reaction mixture was kept stirring in the ice bath for one hour, removed and stirred a further 2.5 hours at room temperature. The phosgene, EtOAc, and toluene were removed by vacuum distillation, leaving non-polydispersed compound 51 as a clear, oily residue.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
L Pang, H Feng, W Zhong, H Dong, Y Shen, B Yu… - Materials & Design, 2021 - Elsevier
Chemotherapy is one of the most used method for cancer therapy, however, brings huge pain to patients as the drugs commonly causes side effects. Inducing tumor cells apoptosis by …
Number of citations: 2 www.sciencedirect.com
JM Hartmann - 2018 - d-nb.info
The coordination compounds of metal cations have been known and explored for a long time, laying the foundation for supramolecular chemistry before it was recognized as its own …
Number of citations: 4 d-nb.info
SA Krovi, DD Smith, SBT Nguyen - academia.edu
I. Materials S1 II. General information S1 III. Synthesis of monomers and their polymerization activity S2 IV. Synthesis of block copolymers 135-b-415 and 135-b-315 S6 V. Preparation of …
Number of citations: 0 www.academia.edu
S Cong, J Chen, L Wang, L Lan, Y Wang… - Advanced Functional …, 2022 - Wiley Online Library
In this work, three n‐type donor–acceptor copolymers consisting of glycolated naphthalene tetracarboxylicdiimide (gNDI) coupled with variable donating companion moieties are …
Number of citations: 19 onlinelibrary.wiley.com
SA Krovi, EP Swindell, TV O'Halloran… - Journal of materials …, 2012 - pubs.rsc.org
Polymer nanoparticles (PNPs) possessing a high density of drug payload have been successfully stabilized against aggregation in biological buffers after amine modification, which …
Number of citations: 16 pubs.rsc.org
C Putzu - 2016 - repositorio.ucp.pt
This work studied the occurrence of bisphenol A (BPA) and phthalates in commercially available wines along with the migration of compounds from coatings commonly used in food …
Number of citations: 3 repositorio.ucp.pt
L Wang, T Wu, Y Zhang, K Yang, Y He, K Deng… - International Dairy …, 2023 - Elsevier
To clarify the overall quality differences among cows', goats', and camels' milk powder fermented yoghurts, this study evaluated the physical and chemical properties of cow milk yoghurt, …
Number of citations: 7 www.sciencedirect.com
EC Gaffarogullari, A Krause, J Balbo, DP Herten… - RNA biology, 2013 - Taylor & Francis
The analysis of binding interactions between small molecules and biopolymers is important for understanding biological processes. While fluorescence correlation spectroscopy (FCS) …
Number of citations: 27 www.tandfonline.com
Y Jiang, J Su, Z Chen - Dyes and Pigments, 2023 - Elsevier
A new amphiphilic Mn,O-chelated azadipyrromethene dye 1 bearing dodecyl chains at the 1,7-phenyls and oligo(ethylene glycol) chains at the 3,5-phenyls was synthesized and …
Number of citations: 0 www.sciencedirect.com
J Weiss, J Engelhardt, S Fischer, CH Eriksson - imm.ki.se
The overarching aim of this study was to investigate strategies to identify new and emerging risk chemicals (NERCs) of human concern. Comparing chemicals analysed in human blood, …
Number of citations: 2 www.imm.ki.se

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